2-Iodo-3-methylbenzoic acid
Overview
Description
2-Iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7IO2. It is characterized by the presence of an iodine atom and a methyl group attached to a benzoic acid core. This compound appears as a white to light brown powder or crystals and is known for its applications in organic synthesis .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
It’s known that iodinated benzoic acid derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of isocoumarins via a sonogashira reaction followed by spontaneous cyclization . Isocoumarins are a class of organic compounds that have been studied for their potential antitumor activity .
Pharmacokinetics
The compound’s molecular weight of 2620445 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s use in the synthesis of potential antitumor agents suggests that it may have effects on cellular proliferation .
Biochemical Analysis
Cellular Effects
It is known to cause irritation of the digestive tract and may be harmful if swallowed . It also causes respiratory tract irritation and may be harmful if inhaled .
Molecular Mechanism
It is known to participate in free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known to have a melting point of 150-153 °C .
Dosage Effects in Animal Models
It is known to cause eye and skin irritation .
Metabolic Pathways
It is known to participate in the synthesis of methyl 2-iodo-3-methylbenzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylbenzoic acid can be synthesized through various methods. One common approach involves the iodination of 3-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products:
- Methyl 2-iodo-3-methylbenzoate
- 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid
- 5-methyl-3-pentyl-1H-isochromen-1-one
Scientific Research Applications
2-Iodo-3-methylbenzoic acid is utilized in various scientific research fields:
- Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
- Biology: It is used in the development of bioactive compounds and molecular probes.
- Medicine: It plays a role in the synthesis of potential therapeutic agents.
- Industry: It is employed in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- 2-Iodo-5-methylbenzoic acid
- 3-Iodo-4-methylbenzoic acid
- 2-Iodo-6-methylbenzoic acid
Comparison: 2-Iodo-3-methylbenzoic acid is unique due to the specific positioning of the iodine and methyl groups on the benzoic acid ring. This unique structure imparts distinct reactivity and properties compared to its isomers, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-iodo-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUXUOZSSYKAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374763 | |
Record name | 2-Iodo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108078-14-4 | |
Record name | 2-Iodo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Iodo-3-methylbenzoic acid in the synthesis of benziodoxolone derivatives?
A1: this compound serves as a crucial starting material in the synthesis of 1-aryl-7-methylbenziodoxolones. [] The research highlights a novel one-pot procedure using Oxone® (2KHSO5·KHSO4·K2SO4) as an environmentally friendly oxidant to facilitate this reaction. This method enables the formation of the 7-methylbenziodoxolone ring system, which exhibits enhanced reactivity towards nucleophiles compared to unsubstituted 1-arylbenziodoxolones. [] This enhanced reactivity makes these compounds particularly interesting for further synthetic applications.
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